Conotoxin M I (reduced) Conotoxin M I (reduced) α-conotoxin MI (alpha-conotoxin MI) is a conotoxin that has been isolated from the venom of the cone snail Conus magus. α-conotoxin MI is a competitive antagonist of the muscle-type nicotinic acetylcholine receptors (nAChR) such as  α-conotoxin GI or d-Turbocurarine. It binds to the receptor with a Kd value ~0,94nM. α-conotoxin MI allows to distinguish between the two agonist sites as it binds 10,000-fold more tightly to the α/δ than to the α/γ site.
Brand Name: Vulcanchem
CAS No.: 83481-45-2
VCID: VC20752269
InChI: InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67)
SMILES: CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS
Molecular Formula: C59H93N21O17S4
Molecular Weight: 1496.8 g/mol

Conotoxin M I (reduced)

CAS No.: 83481-45-2

VCID: VC20752269

Molecular Formula: C59H93N21O17S4

Molecular Weight: 1496.8 g/mol

* For research use only. Not for human or veterinary use.

Conotoxin M I (reduced) - 83481-45-2

Description

Conotoxin M I (reduced) is a derivative of alpha-conotoxin M I, a small peptide isolated from the venom of the cone snail Conus magus. This compound is notable for its role as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission at the neuromuscular junction. The reduced form of this conotoxin lacks the oxidized disulfide bonds found in its native counterpart, affecting its structural and functional properties.

Molecular Formula and Weight

  • Molecular Formula: C₅₉H₉₃N₂₁O₁₇S₄

  • Molecular Weight: 1496.8 g/mol

Structural Characteristics

PropertyValue
Molecular FormulaC₅₉H₉₃N₂₁O₁₇S₄
Molecular Weight1496.8 g/mol
CAS Number124447-81-0
SequenceGly-Arg-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Tyr-Ser-Cys-NH₂

Mechanism of Action

Conotoxin M I (reduced) functions as an antagonist at nAChRs, binding competitively to these receptors and blocking the action of acetylcholine, which is essential for muscle contraction. This inhibition can lead to paralysis, making conotoxins of interest for both therapeutic applications and toxicological studies.

Binding Affinity

Research indicates that the reduced form exhibits altered binding kinetics compared to its oxidized variant. The binding affinity and selectivity for nAChR subtypes are influenced by the structural changes resulting from the absence of disulfide bonds.

Inhibitory Activity

Recent studies have explored the inhibitory activity of Conotoxin M I variants against muscular nAChRs:

  • IC50 Values: The reduced form's IC50 values vary based on modifications made to its structure.

VariantIC50 (nM)Toxicity in Mice (LD50)
Wild-type Conotoxin M I42.0~80 µg/kg
Reduced Conotoxin M IVariesSignificantly lower than wild-type

Structural Analysis

Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have been employed to study the conformational properties of reduced Conotoxin M I:

  • Protonation Constants: Nine basic moieties were analyzed, revealing insights into charge-dependent structural changes.

Comparative Studies

Comparative studies have shown that modifications in the amino acid sequence can lead to variations in potency and toxicity profiles:

  • Variants with additional amino acids in loop structures demonstrated altered kinetic properties and binding affinities.

CAS No. 83481-45-2
Product Name Conotoxin M I (reduced)
Molecular Formula C59H93N21O17S4
Molecular Weight 1496.8 g/mol
IUPAC Name 2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide
Standard InChI InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67)
Standard InChIKey YXBQTKPMFURSAT-UHFFFAOYSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS
SMILES CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS
Canonical SMILES CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS
Appearance White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14
Synonyms alpha-conotoxin MI
conotoxin M I
conotoxin M-1
conotoxin M1
conotoxin MI
CTx MI
PubChem Compound 78393017
Last Modified Feb 18 2024

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